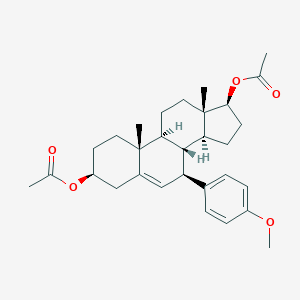![molecular formula C22H13BrN2O2S B221712 6-BROMO-3-{2-[(NAPHTHALEN-1-YL)AMINO]-1,3-THIAZOL-4-YL}-2H-CHROMEN-2-ONE](/img/structure/B221712.png)
6-BROMO-3-{2-[(NAPHTHALEN-1-YL)AMINO]-1,3-THIAZOL-4-YL}-2H-CHROMEN-2-ONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-BROMO-3-{2-[(NAPHTHALEN-1-YL)AMINO]-1,3-THIAZOL-4-YL}-2H-CHROMEN-2-ONE is a complex organic compound that features a bromine atom, a naphthylamino group, a thiazole ring, and a chromenone core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-BROMO-3-{2-[(NAPHTHALEN-1-YL)AMINO]-1,3-THIAZOL-4-YL}-2H-CHROMEN-2-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base.
Bromination: The chromenone core is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 6-position.
Thiazole Ring Formation: The thiazole ring is formed by reacting the brominated chromenone with thiourea and an appropriate aldehyde under acidic conditions.
Naphthylamino Group Introduction: Finally, the naphthylamino group is introduced through a nucleophilic substitution reaction with 1-naphthylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
6-BROMO-3-{2-[(NAPHTHALEN-1-YL)AMINO]-1,3-THIAZOL-4-YL}-2H-CHROMEN-2-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles to create derivatives of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinone derivative, while substitution could produce a variety of functionalized chromenone derivatives.
科学研究应用
6-BROMO-3-{2-[(NAPHTHALEN-1-YL)AMINO]-1,3-THIAZOL-4-YL}-2H-CHROMEN-2-ONE has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs, particularly in the areas of anti-cancer and anti-inflammatory research.
Organic Synthesis: It can be used as a building block for synthesizing more complex molecules.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.
作用机制
The mechanism of action of 6-BROMO-3-{2-[(NAPHTHALEN-1-YL)AMINO]-1,3-THIAZOL-4-YL}-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways would depend on the specific application and require further research to elucidate.
相似化合物的比较
Similar Compounds
6-bromo-2-naphthyl β-D-glucopyranoside: This compound is similar in that it contains a bromine atom and a naphthyl group.
6-(3-bromo-2-naphthyl)-1,3,5-triazine-2,4-diamine: Another compound with a bromine atom and a naphthyl group, but with a different core structure.
Uniqueness
6-BROMO-3-{2-[(NAPHTHALEN-1-YL)AMINO]-1,3-THIAZOL-4-YL}-2H-CHROMEN-2-ONE is unique due to its combination of a chromenone core, a thiazole ring, and a naphthylamino group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for.
属性
分子式 |
C22H13BrN2O2S |
|---|---|
分子量 |
449.3 g/mol |
IUPAC 名称 |
6-bromo-3-[2-(naphthalen-1-ylamino)-1,3-thiazol-4-yl]chromen-2-one |
InChI |
InChI=1S/C22H13BrN2O2S/c23-15-8-9-20-14(10-15)11-17(21(26)27-20)19-12-28-22(25-19)24-18-7-3-5-13-4-1-2-6-16(13)18/h1-12H,(H,24,25) |
InChI 键 |
LRCFNOLYQLKWHU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2NC3=NC(=CS3)C4=CC5=C(C=CC(=C5)Br)OC4=O |
规范 SMILES |
C1=CC=C2C(=C1)C=CC=C2NC3=NC(=CS3)C4=CC5=C(C=CC(=C5)Br)OC4=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-AMINO-6-PHENETHYL-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDIN-3-YL CYANIDE](/img/structure/B221641.png)

![2-(4-chlorophenyl)-4-([1-(4-chlorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]{4-nitrophenyl}methyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B221655.png)
![4-bromo-N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B221656.png)
![11-(4-hydroxy-3,5-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B221663.png)



![2-[(4-Fluorophenyl)formamido]-3-phenylpropanoic acid](/img/structure/B221677.png)




